11-Ketoetiocholanolone

Descripción general

Descripción

Etiocholanolone es un metabolito excretado de la testosterona y tiene actividad anticonvulsiva . 11-Oxo Etiocholanolone es un esteroide y pertenece a la clase de metabolitos endógenos. Se forma a partir de cortisol y 11-ceto testosterona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 11-Oxo Etiocholanolone implica la oxidación de Etiocholanolone. Esto se puede lograr utilizando varios agentes oxidantes bajo condiciones controladas. Un método común implica el uso de trióxido de cromo en ácido acético, que oxida selectivamente el grupo 11-hidroxi a un grupo ceto .

Métodos de Producción Industrial: La producción industrial de 11-Oxo Etiocholanolone típicamente implica la biotransformación de esteroides utilizando cultivos microbianos. Se emplean cepas específicas de bacterias u hongos para convertir esteroides precursores en el producto deseado mediante oxidación enzimática .

Tipos de Reacciones:

Oxidación: 11-Oxo Etiocholanolone puede sufrir una oxidación adicional para formar derivados más oxidados.

Reducción: Se puede reducir de nuevo a Etiocholanolone utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Trióxido de cromo en ácido acético.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Varios nucleófilos bajo condiciones básicas o ácidas.

Productos Principales:

Oxidación: Esteroides más oxidados.

Reducción: Etiocholanolone.

Sustitución: Esteroides con grupos funcionales sustituidos.

Aplicaciones Científicas De Investigación

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Recent studies have developed and validated advanced analytical methods for quantifying 11-ketoetiocholanolone in biological samples. A notable approach involves the use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which has proven to be highly effective for analyzing fecal samples from ruminants. This method allows for precise quantification of cortisol metabolites, including 11-k, facilitating non-invasive stress monitoring in wildlife populations such as the Iberian ibex. The optimized extraction procedure achieved recovery rates between 85-110% with low relative standard deviations (RSDs), demonstrating the method's reliability and accuracy .

Veterinary Applications

Stress Monitoring in Ruminants

The quantification of this compound serves as a valuable tool for assessing stress levels in free-ranging ruminants. By measuring fecal concentrations of this metabolite, researchers can infer physiological responses to environmental stressors without invasive procedures. This application is critical for wildlife management and conservation efforts, providing insights into animal welfare and ecological dynamics .

Endocrinological Research

Role in Hormonal Regulation

In human endocrinology, this compound has been investigated for its role as a biomarker in various conditions. For instance, altered ratios of this compound to other steroid metabolites have been observed in patients with uterine leiomyomas, suggesting its potential utility in diagnosing and monitoring hormonal imbalances . Additionally, studies indicate that this compound may influence androgen metabolism and contribute to the understanding of conditions such as adrenal tumors .

Case Studies

Case Study: Adrenocortical Carcinoma Diagnosis

A significant case involved a patient with an adrenal mass that remained stable over several years but later exhibited rapid growth, ultimately diagnosed as adrenocortical carcinoma (ACC). The analysis of steroid metabolites, including this compound, was instrumental in understanding the tumor's behavior and hormonal activity. This highlights the importance of steroid profiling in clinical diagnostics .

Comparative Studies

Mecanismo De Acción

11-Oxo Etiocholanolone ejerce sus efectos principalmente a través de su interacción con los receptores de esteroides. Actúa como un modulador alostérico positivo del receptor GABA_A, mejorando los efectos inhibitorios de GABA y produciendo efectos anticonvulsivos . El compuesto también influye en el inflamasoma de pirina, que está involucrado en la respuesta inmunitaria y la inflamación .

Compuestos Similares:

Etiocholanolone: El compuesto padre, que es un metabolito de la testosterona y tiene actividades biológicas similares.

11-Keto Testosterona: Otro metabolito de la testosterona, que comparte similitudes estructurales con 11-Oxo Etiocholanolone.

11-Hidroxi Androsterona: Un esteroide relacionado que también está involucrado en el metabolismo de esteroides.

Singularidad: 11-Oxo Etiocholanolone es único debido a su estado de oxidación específico y su papel como metabolito tanto del cortisol como de la 11-ceto testosterona. Su capacidad para modular el receptor GABA_A e influir en el inflamasoma de pirina lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Etiocholanolone: The parent compound, which is a metabolite of testosterone and has similar biological activities.

11-Keto Testosterone: Another metabolite of testosterone, which shares structural similarities with 11-Oxo Etiocholanolone.

11-Hydroxy Androsterone: A related steroid that is also involved in steroid metabolism.

Uniqueness: 11-Oxo Etiocholanolone is unique due to its specific oxidation state and its role as a metabolite of both cortisol and 11-keto testosterone. Its ability to modulate the GABA_A receptor and influence the pyrin inflammasome distinguishes it from other similar compounds .

Actividad Biológica

11-Ketoetiocholanolone (11-k) is a significant metabolite in the adrenal steroidogenesis pathway, primarily derived from the metabolism of androgens. This compound has garnered attention for its role in various physiological and pathological conditions, particularly concerning hormonal regulation, stress response, and metabolic processes. This article explores the biological activity of 11-k, supported by research findings, methodology for detection, and implications in health and disease.

Formation and Metabolism

This compound is synthesized in the adrenal cortex through the enzymatic action of cytochrome P450 enzymes. Specifically, it is formed from 11β-hydroxyandrostenedione (11OHA4) and further metabolized into various active androgens, including 11-ketotestosterone (11KT) and 11-ketoandrostenedione (11KA4). The metabolic pathway can be summarized as follows:

-

Conversion of 11OHA4 :

- 11OHA4 is converted to 11-hydroxy-etiocholanolone.

- This can also arise from cortisol through metabolic transformations.

- Enzymatic Processes :

Biological Functions

The biological activity of 11-k extends across several domains:

- Hormonal Regulation : As an androgen metabolite, elevated levels of 11-k indicate increased androgen production or exogenous androgen use. It serves as a marker for assessing adrenal function and androgen status in various conditions like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH) .

- Stress Response : Research indicates that 11-k is a reliable indicator of stress levels in animals. It has been utilized to measure stress responses in species such as Iberian red deer, correlating with plasma cortisol levels during stress events .

- Potential Therapeutic Implications : The continuous presence of 11-k throughout life suggests its relevance in conditions characterized by androgen excess. Its role in castration-resistant prostate cancer dynamics further emphasizes its potential as a therapeutic target .

Detection Methods

Quantifying this compound accurately is crucial for both clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for detecting this metabolite due to its sensitivity and specificity.

Table: Comparison of Detection Methods for this compound

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| HPLC-MS/MS | High | High | Feces, Urine |

| Immunoassay | Moderate | Variable | Serum, Plasma |

| GC-MS | Moderate | High | Blood |

Case Studies

Several studies have highlighted the biological activity of 11-k:

- Stress Monitoring in Iberian Red Deer :

- Androgen Excess Conditions :

- Castration-Resistant Prostate Cancer :

Propiedades

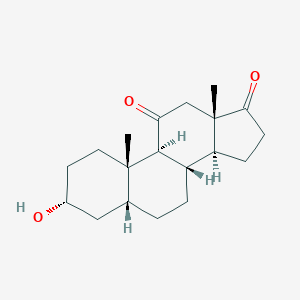

IUPAC Name |

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995037 | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-27-5 | |

| Record name | 11-Ketoetiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.